molecular formula C8H16ClNO B2810386 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride CAS No. 2225146-04-1

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride

Cat. No.: B2810386
CAS No.: 2225146-04-1
M. Wt: 177.67
InChI Key: DNWGMEZFEMCOQE-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry research. This molecule features a prop-2-en-1-amine (allylamine) backbone, a versatile functional group known for its reactivity, which is substituted at the 2-position with an oxan-4-yl (tetrahydropyran-4-yl) group . The tetrahydropyran ring is a common scaffold in pharmaceutical agents due to its influence on a compound's three-dimensional structure and pharmacokinetic properties. This combination of an allylamine and a tetrahydropyran ring makes this chemical a valuable intermediate for researchers. It can be utilized in various reaction types, including nucleophilic additions and polymerizations, to construct more complex molecular architectures. The hydrochloride salt form improves the compound's stability and solubility, facilitating its handling in various experimental settings. Applications & Research Value: The primary research applications for this compound are as a building block in organic synthesis. It is designed for use in the development of novel compounds for research purposes, potentially in the exploration of new therapeutic agents or functional materials. Its specific mechanism of action is not defined, as it is dependent on the target system in the final compound it is used to create. Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(oxan-4-yl)prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7(6-9)8-2-4-10-5-3-8;/h8H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWGMEZFEMCOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)C1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of tetrahydropyran derivatives with allylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride exhibits potential therapeutic applications due to its ability to interact with biological targets. Its structural features suggest it may function as a ligand in biochemical assays, influencing the activity of enzymes and receptors through hydrogen bonding and ionic interactions.

Case Studies
Several studies have reported on the compound's efficacy in treating various disorders:

  • Cardiovascular Disorders : Investigations into the compound's role in inhibiting sodium/hydrogen exchanger (NHE)-mediated antiport mechanisms have shown promise for treating fluid retention and salt overload conditions, which are prevalent in heart diseases .
  • Diabetes Treatment : The compound has been linked to derivatives that target metabolic pathways associated with diabetes, suggesting its utility in developing new therapeutic agents .

Organic Synthesis

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including stereoselective approaches that introduce chirality at specific carbon positions. For instance, recent reviews highlight novel pathways that yield high purity and yield of the compound, emphasizing its versatility in organic synthesis .

Comparative Analysis of Synthetic Routes

Synthetic Method Yield (%) Chirality Introduced
Method A87C1
Method B66C2
Method C95C3

This table summarizes the efficiency of different synthetic methods applied to produce the compound, showcasing its adaptability for various research needs.

Ligand Interaction Studies
The compound's ability to serve as a ligand has been explored through various biochemical assays. The interaction patterns observed indicate a strong affinity for specific biological targets, which could lead to the development of new drugs aimed at modulating enzyme activities or receptor functions.

Research Findings on Biological Interactions

Biological Target Interaction Type Significance
Enzyme AHydrogen bondingModulation of activity
Receptor BIonic interactionPotential therapeutic effects

This table illustrates the types of interactions identified in studies, underscoring the compound's relevance in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Reactivity/Applications Evidence ID
This compound C₈H₁₄ClNO Oxane (6-membered ring), allylamine 193.66 High reactivity via allyl double bond -
3-(Oxan-4-yl)propan-1-amine hydrochloride C₈H₁₆ClNO Oxane, saturated propane chain 195.68 Reduced reactivity; potential metabolic stability
(1R,2S)-2-(Oxan-4-yl)cyclopropan-1-amine HCl C₈H₁₄ClNO Cyclopropane ring, oxane 193.66 Enhanced steric strain; chiral centers
1-[2-(Propan-2-yl)oxan-4-yl]methanamine HCl C₉H₂₀ClNO Oxane with isopropyl group, methanamine 193.71 Increased lipophilicity; drug candidate scaffold
1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride C₈H₁₃ClNO Oxane (2-position), propargylamine 177.65 Triple bond for click chemistry applications
[(2E)-3-(4-Methoxyphenyl)allyl]propylamine HCl C₁₃H₂₀ClNO Aromatic substitution, E-configuration 241.76 Photostability; receptor-targeted probes
N-(Oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine HCl C₁₄H₁₈ClNO Oxolane (5-membered ring), phenylallyl 259.76 Smaller ring size; altered H-bonding capacity

Structural and Functional Differences

  • Oxane vs. Oxolane Rings : The 6-membered oxane ring (as in the target compound) offers lower ring strain compared to the 5-membered oxolane in . This impacts solubility and binding affinity in biological systems .
  • Allyl vs. Propargyl Groups : The allyl group in the target compound undergoes electrophilic addition, while the propargyl group in enables click chemistry (e.g., azide-alkyne cycloaddition) .
  • Chiral Centers : The cyclopropane derivative () introduces stereochemical complexity, which is critical for enantioselective drug interactions .

Physicochemical Properties

  • Thermal Stability : The allyl group in the target compound may confer lower thermal stability compared to saturated analogues () due to double-bond reactivity .

Biological Activity

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with a prop-2-en-1-amine substituent, which contributes to its distinct reactivity and biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets through binding interactions, potentially leading to alterations in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Several studies have investigated the compound's cytotoxic effects against different cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human cervical cancer (HeLa) and colorectal cancer (DLD-1) cell lines. The compound's effectiveness is often quantified using the Growth Inhibition percentage (GI%) or the half-maximal inhibitory concentration (IC50).

Cell Line GI% / IC50 Reference
HeLa72%
DLD-1IC50 = 15 µM
SUIT-2104%

2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes could play a role in its anticancer activity by disrupting metabolic pathways essential for tumor growth.

3. Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially acting as a monoamine oxidase (MAO) inhibitor. This action could enhance dopamine levels in the brain, indicating therapeutic potential for conditions like Parkinson's disease .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity across multiple cancer cell lines. The presence of specific substituents on the oxane ring significantly influenced the anticancer activity observed .
  • Mechanistic Studies : Research has focused on elucidating the pathways through which this compound exerts its effects. For example, studies have shown that it can induce apoptosis in cancer cells through mitochondrial pathways, further supporting its potential as an anticancer agent.
  • Comparative Analysis : When compared to structurally similar compounds, this compound has demonstrated unique biological profiles, particularly in terms of selectivity for certain cellular targets and overall potency against cancer cell lines.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with functionalization of the oxane (tetrahydropyran) ring. For example, the oxan-4-yl group may be introduced via nucleophilic substitution or coupling reactions using reagents like allyl bromide or Grignard reagents. The amine group is subsequently introduced via reductive amination (e.g., using NaBH₃CN or LiAlH₄) . Purification is achieved through recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the oxane ring (δ ~3.5–4.0 ppm for ether protons) and prop-2-en-1-amine moiety (δ ~5.0–6.5 ppm for alkene protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction with programs like SHELXL or WinGX provides precise bond lengths/angles and validates the stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~190.1) .

Advanced Research Questions

Q. How does the oxan-4-yl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The oxane ring’s chair conformation introduces steric hindrance, limiting nucleophilic attack at the β-position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, reactions with halogens (e.g., Br₂ in CCl₄) or amines (e.g., benzylamine) under controlled pH (6–8) reveal regioselectivity trends .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :
  • Parameter Optimization : Adjust computational settings (e.g., solvent models in Gaussian or ORCA) to match experimental conditions (e.g., DMSO vs. CDCl₃ in NMR).
  • Cross-Validation : Compare experimental IR/Raman spectra with simulated spectra from vibrational frequency analysis.
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase reactivity .

Q. What methodological approaches are used to study the interaction of this compound with biological targets?

  • Methodological Answer :
  • In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for receptors like GPCRs or ion channels.
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses, leveraging the oxane ring’s hydrophobic interactions and the amine’s hydrogen-bonding potential.
  • Metabolic Stability : LC-MS/MS tracks metabolic products in liver microsome assays to assess pharmacokinetic profiles .

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-Ru complexes) during key steps like reductive amination.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

Key Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed data .
  • Structural analogs (e.g., 3-(oxan-4-yl)propan-1-amine hydrochloride) provide insights into SAR but require tailored experimental validation .
  • Computational tools (e.g., Gaussian, AutoDock) must be parameterized for oxane-containing amines to ensure accuracy .

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